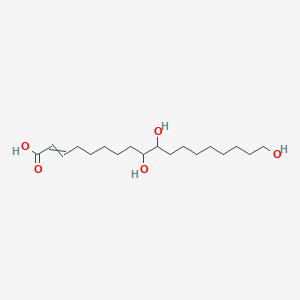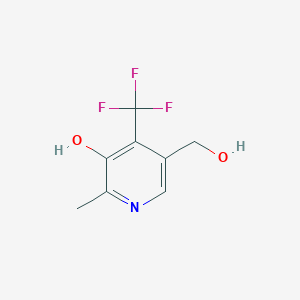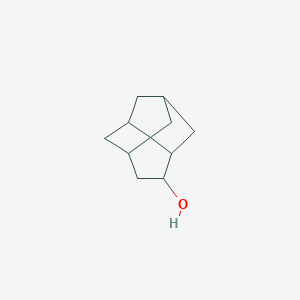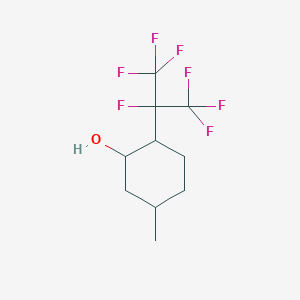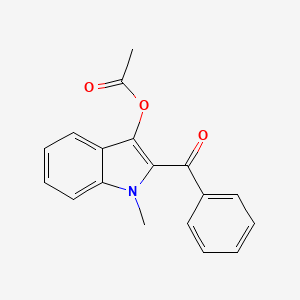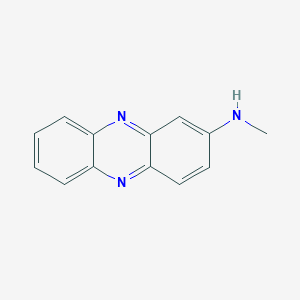
N-Methylphenazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylphenazin-2-amine is an organic compound belonging to the class of amines. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities and are used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylphenazin-2-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with methylating agents under controlled conditions. Another method includes the reductive cyclization of diphenylamines followed by methylation. The Wohl–Aue method and Beirut method are also employed for synthesizing phenazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes using similar synthetic routes. The reaction conditions are optimized for high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylphenazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenazine derivatives .
Applications De Recherche Scientifique
N-Methylphenazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It exhibits antimicrobial and antitumor activities, making it useful in biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Methylphenazin-2-amine involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or antitumor effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound of N-Methylphenazin-2-amine, known for its broad biological activities.
Methylamine: A simpler amine that shares the methyl group but lacks the phenazine structure.
Aniline: Another aromatic amine with different properties and applications .
Uniqueness
This compound is unique due to its phenazine core structure combined with a methylamine group. This combination imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
52207-08-6 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
N-methylphenazin-2-amine |
InChI |
InChI=1S/C13H11N3/c1-14-9-6-7-12-13(8-9)16-11-5-3-2-4-10(11)15-12/h2-8,14H,1H3 |
Clé InChI |
BKDZIQZXHHTIAS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


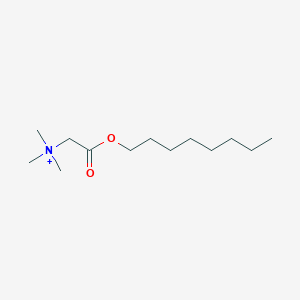
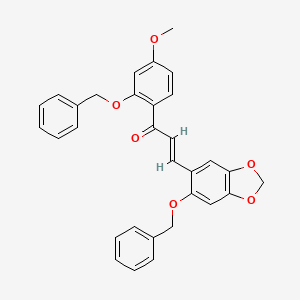
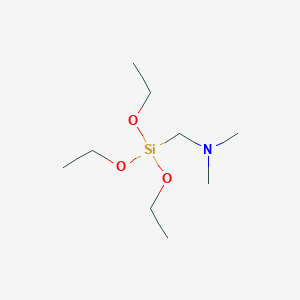
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)


